3-(Benzyloxy)-8-nitroquinoline

synthetic methodology ring contraction oxindole synthesis

3-(Benzyloxy)-8-nitroquinoline (CAS 1201437-19-5; IUPAC: 8-nitro-3-phenylmethoxyquinoline) is a disubstituted quinoline with a benzyloxy (–OCH₂C₆H₅) substituent at position 3 and a nitro (–NO₂) group at position 8 of the quinoline nucleus. Its molecular formula is C₁₆H₁₂N₂O₃ with a molecular weight of 280.28 g/mol.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
Cat. No. B11848833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-8-nitroquinoline
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H12N2O3/c19-18(20)15-8-4-7-13-9-14(10-17-16(13)15)21-11-12-5-2-1-3-6-12/h1-10H,11H2
InChIKeyHTORMOVXUIFCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-8-nitroquinoline: Structural Identity, Physicochemical Profile, and Procurement Baseline


3-(Benzyloxy)-8-nitroquinoline (CAS 1201437-19-5; IUPAC: 8-nitro-3-phenylmethoxyquinoline) is a disubstituted quinoline with a benzyloxy (–OCH₂C₆H₅) substituent at position 3 and a nitro (–NO₂) group at position 8 of the quinoline nucleus [1]. Its molecular formula is C₁₆H₁₂N₂O₃ with a molecular weight of 280.28 g/mol . The compound is supplied commercially as a specialty research chemical within the Sigma-Aldrich rare-chemicals portfolio (Catalog No. CVT00114), designated for early discovery applications with no vendor-collected analytical data [2]. Within the broader 8-nitroquinoline scaffold class—a recognized pharmacophore for antileishmanial, antitrypanosomal, and anticancer activity—this specific compound is positioned as a regiospecifically protected synthetic intermediate rather than a biologically characterized end-product [3].

Why 3-(Benzyloxy)-8-nitroquinoline Cannot Be Casually Replaced by Regioisomeric or Unprotected Analogs


The combination of a 3-benzyloxy protecting group and an 8-nitro pharmacophore in 3-(benzyloxy)-8-nitroquinoline creates a specific synthetic node that cannot be replicated by simple interchange with regioisomeric benzyloxy-8-nitroquinolines (e.g., 2- or 4-substituted), with the unprotected 3-hydroxy analog (which has different solubility and reactivity profiles), or with the parent 8-nitroquinoline (which lacks the position-3 synthetic handle). Critically, the 8-nitro group is not a silent spectator: SAR studies on the 8-nitroquinoline scaffold have demonstrated that the 8-nitro substituent is essential for antiparasitic bioactivity, with the antileishmanial pharmacophore explicitly defined as 2-hydroxy-8-nitroquinoline [1]. Furthermore, the 3-benzyloxy group uniquely enables a specific synthetic transformation—deprotection to 3-hydroxy-8-nitroquinoline followed by ring contraction to 7-nitrooxindole—that is inaccessible from other substitution patterns, as 3-hydroxyquinoline and 3-hydroxy-8-methylquinoline fail to undergo analogous ring contraction under identical conditions [2]. Substituting a 3-phenylquinoline (C–C linked) for the 3-benzyloxyquinoline (C–O linked) irreversibly sacrifices the latent hydroxyl handle that enables downstream diversification.

Product-Specific Quantitative Differentiation Evidence for 3-(Benzyloxy)-8-nitroquinoline


Regiospecific 3-Benzyloxy Substitution Enables Exclusive Ring Contraction Pathway to 7-Nitrooxindole

The 3-benzyloxy substituent of 3-(benzyloxy)-8-nitroquinoline serves as a masked 3-hydroxy group. Upon deprotection (H₂, Pd/C), the resulting 3-hydroxy-8-nitroquinoline undergoes H₂O₂/AcOH-mediated ring contraction to yield 7-nitrooxindole (III), a transformation demonstrated with 8-nitroquinoline as the immediate precursor [1]. The regiospecificity is absolute: 3-hydroxyquinoline and 3-hydroxy-8-methylquinoline both failed to undergo contraction under the identical conditions [1]. This establishes that both the 3-hydroxy (or 3-benzyloxy) substitution pattern AND the 8-nitro group are simultaneously required for this synthetically valuable transformation, rendering 3-(benzyloxy)-8-nitroquinoline a non-substitutable entry point to this specific chemical space.

synthetic methodology ring contraction oxindole synthesis protecting group strategy

Procurement Cost Differentiation: 3-(Benzyloxy)-8-nitroquinoline vs. Parent 8-Nitroquinoline Reflects Synthetic Complexity

The commercial price of 3-(benzyloxy)-8-nitroquinoline (Sigma-Aldrich CVT00114-1G) is listed at $1,417.71 per gram [1], compared to the parent 8-nitroquinoline (Sigma-Aldrich, 98% purity, 5 g) at $51.10, equivalent to approximately $10.22/g [2]. This represents a ~139-fold price premium for the 3-benzyloxy derivative. The price differential quantifies the added synthetic complexity of regioselectively installing the 3-benzyloxy substituent on the 8-nitroquinoline core—a multi-step sequence involving selective 3-bromination (NBS, AcOH, reflux) of 8-nitroquinoline, followed by nucleophilic substitution or Pd-catalyzed etherification [3]. For procurement decisions, this premium is justified only when the 3-benzyloxy-8-nitro combination is specifically required; otherwise, the far less expensive parent 8-nitroquinoline suffices for applications not requiring the 3-position handle.

procurement cost analysis building block synthetic accessibility

The 8-Nitro Group Is an Essential Pharmacophoric Element for Antileishmanial Activity Within the Quinoline Scaffold

In the foundational SAR study by Paloque et al. (2012), a series of nitrated 2-substituted quinolines was evaluated against Leishmania donovani promastigotes. The structure-activity relationship analysis definitively identified 2-hydroxy-8-nitroquinoline as the minimal antileishmanial pharmacophore [1]. The lead compound 21 (8-nitroquinolin-2(1H)-one) exhibited an IC₅₀ of 6.6 μM against L. donovani promastigotes with CC₅₀ values ≥100 μM on both J774 murine macrophages and HepG2 human hepatocytes, yielding a selectivity index (SI) ≥15 [1]. This compound also showed activity against L. infantum promastigotes (IC₅₀ = 7.6 μM) and intracellular L. donovani amastigotes (IC₅₀ = 6.5 μM). In the expanded 8-nitroquinolin-2(1H)-one series, the redox potential of the nitro group was shown to be tunable: the intramolecular H-bond between the lactam and the 8-nitro group shifts the reduction potential by +0.3 V relative to unsubstituted 8-nitroquinoline, and only compounds with redox potentials above −0.6 V displayed antileishmanial activity [2]. These data demonstrate that the 8-nitro substituent is not merely a spectator but a critical determinant of bioactivity—and by extension, any 3-substituted-8-nitroquinoline analog lacking the 8-nitro group (e.g., 3-benzyloxyquinoline) would be predicted to lose this pharmacophoric functionality.

antileishmanial SAR pharmacophore nitroreductase bioactivation

C–O Benzyloxy Linkage at Position 3 Provides Orthogonal Synthetic Versatility Compared to C–C Linked 3-Phenyl Analogs

3-(Benzyloxy)-8-nitroquinoline bears a benzyloxy substituent attached via a C–O ether linkage at position 3, which is chemically distinct from the C–C linked 3-phenyl substituent found in 8-nitro-3-phenylquinoline (CAS 190137-72-5). The benzyl ether can be chemoselectively cleaved under mild hydrogenolysis conditions (H₂, Pd/C, room temperature, atmospheric pressure) to reveal the free 3-hydroxy group [1], enabling subsequent O-functionalization (acylation, sulfonylation, alkylation, or phosphorylation). In contrast, the C–C bond of 3-phenyl-8-nitroquinoline is inert to hydrogenolysis and requires harsh conditions for any further modification at the 3-position. This difference in linkage chemistry has practical consequences: the benzyloxy derivative provides a latent nucleophilic handle (3-OH after deprotection), whereas the 3-phenyl derivative is a terminal substitution product with no equivalent downstream diversification potential. The 3-hydroxy-8-nitroquinoline obtained from benzyl deprotection is itself a valuable intermediate, having been demonstrated as the precursor to 7-nitrooxindole via oxidative ring contraction [2]. In the context of parallel medicinal chemistry, 3-benzyloxy-8-nitroquinoline and 8-nitro-3-phenylquinoline thus represent two divergent synthetic strategies—the former enabling serial diversification from a single building block, the latter representing a single-point structural variant.

protecting group orthogonal deprotection C-O vs C-C linkage scaffold diversification

Sigma-Aldrich Curated Rare-Chemical Status Confirms Limited Commercial Availability and Non-Commodity Procurement Profile

3-(Benzyloxy)-8-nitroquinoline is distributed by Sigma-Aldrich under catalog number CVT00114 as part of a curated 'collection of unique chemicals' specifically provided to early discovery researchers [1]. Sigma-Aldrich explicitly states that no analytical data is collected for this product and that it is sold 'AS-IS' with the buyer assuming responsibility for identity and purity confirmation [1]. This contrasts sharply with the parent 8-nitroquinoline, which is sold as a 98% purity reagent with full analytical characterization (CAS 607-35-2, Sigma-Aldrich catalog 130273) [2]. The 'unique chemicals' designation indicates that this compound is not a stock catalog item with routine batch production but rather a specialty compound offered on a limited, non-routine basis. For procurement planning, this has direct implications: (1) lead times may be longer than for standard catalog items, (2) batch-to-batch consistency is not vendor-guaranteed, and (3) the user must budget for independent analytical verification (NMR, HPLC, MS) upon receipt. These procurement constraints differentiate 3-(benzyloxy)-8-nitroquinoline from widely available, analytically characterized 8-nitroquinoline derivatives and underscore its status as a non-commodity research chemical.

procurement supply chain rare chemical vendor qualification

Position 3 of the 8-Nitroquinoline Scaffold Is a Validated Pharmacomodulation Site for Tuning Antikinetoplastid Activity and Selectivity

A pharmacomodulation study at position 3 of the 8-nitroquinolin-2(1H)-one scaffold demonstrated that substituents introduced at this position can profoundly alter antiparasitic potency, selectivity, and mechanism of action [1]. Starting from the 3-bromo-8-nitroquinolin-2(1H)-one hit, 24 derivatives were synthesized via Suzuki-Miyaura cross-coupling and evaluated against L. infantum axenic amastigotes and T. brucei brucei trypomastigotes. The introduction of a para-carboxyphenyl group at position 3 yielded compound 21, which displayed selective antitrypanosomal activity (IC₅₀ = 1.5 μM against T. brucei brucei) with low cytotoxicity on human HepG2 cells (CC₅₀ = 120 μM), achieving a selectivity index of 80—higher than the reference drug eflornithine [1]. Notably, compound 21 was inactive against L. infantum, demonstrating that position 3 substitution alone can toggle species selectivity. The redox potential of compound 21 (−0.56 V) was lower than the initial 3-bromo hit (−0.45 V), and compound 21 was not efficiently bioactivated by T. brucei brucei type I nitroreductase, suggesting an alternative mechanism [1]. For 3-(benzyloxy)-8-nitroquinoline, this body of evidence establishes that position 3 is a critical pharmacomodulation site—the benzyloxy group is not merely a protecting group but occupies a position whose substitution identity determines the biological profile of the downstream products.

antitrypanosomal Suzuki coupling pharmacomodulation SAR position 3

High-Value Application Scenarios for 3-(Benzyloxy)-8-nitroquinoline in Scientific Research and Industrial Discovery


Medicinal Chemistry: 8-Nitroquinoline-Based Antiparasitic Lead Optimization with Late-Stage Position-3 Diversification

Discovery teams pursuing antileishmanial or antitrypanosomal leads based on the 8-nitroquinoline pharmacophore [1] can deploy 3-(benzyloxy)-8-nitroquinoline as a common intermediate. The benzyloxy group is chemoselectively removed to expose 3-hydroxy-8-nitroquinoline, which can then be O-alkylated, acylated, or sulfonylated to generate a library of 3-O-substituted analogs. This strategy is supported by the established SAR demonstrating that position 3 substitution critically modulates antiparasitic potency (IC₅₀ values ranging from inactive to 1.5 μM against T. brucei [2]) and can toggle selectivity between Leishmania and Trypanosoma species. The 8-nitro group is retained throughout, preserving the essential nitroreductase-bioactivated pharmacophore whose redox potential must remain above −0.6 V for antileishmanial activity [3].

Synthetic Methodology: Synthesis of 7-Nitrooxindole via Tandem Deprotection–Ring Contraction of 3-(Benzyloxy)-8-nitroquinoline

3-(Benzyloxy)-8-nitroquinoline serves as a stable, storable precursor to 3-hydroxy-8-nitroquinoline, which undergoes H₂O₂/AcOH-mediated oxidative ring contraction to yield 7-nitrooxindole [4]. This two-step sequence (hydrogenolytic debenzylation followed by ring contraction) provides access to the 7-nitrooxindole scaffold, a substructure of interest in kinase inhibitor design. The commercial availability of 3-(benzyloxy)-8-nitroquinoline eliminates the need for in-house nitration of 3-hydroxyquinoline, which is complicated by regioselectivity challenges between the 5-, 6-, 7-, and 8-positions of the quinoline ring. The demonstrated failure of 3-hydroxyquinoline and 3-hydroxy-8-methylquinoline to undergo analogous contraction [4] confirms that the 8-nitro group is mechanistically essential, making this specific compound the singular viable entry point for this transformation.

Fragment-Based Drug Discovery: 8-Nitroquinoline Scaffold with a Latent Hydrogen-Bond Donor/Acceptor Handle

In fragment-based drug discovery (FBDD), 3-(benzyloxy)-8-nitroquinoline can function as a fragment-elaboration scaffold. The 8-nitro group serves as a hydrogen-bond acceptor and a dipole-modulating substituent, while the 3-benzyloxy group occupies a vector that, after deprotection, reveals a hydroxyl group—a classic hydrogen-bond donor/acceptor for target engagement. The benzyl group also increases lipophilicity (predicted logP contribution ~+2.5 relative to the free 3-hydroxy analog), which can be advantageous for screening fragments with improved membrane permeability. Following initial hit identification, the benzyl group can be removed to reduce molecular weight or exchanged for diverse O-substituents to explore SAR around the 3-position vector, leveraging the validated pharmacomodulation trends established for this scaffold [2][3].

Chemical Biology Tool Compound: 8-Nitroquinoline-Based Probe with Tunable Position-3 Functionality

For chemical biology applications requiring 8-nitroquinoline-based probes (e.g., photoaffinity labels, fluorescent reporters, or biotin conjugates), 3-(benzyloxy)-8-nitroquinoline offers a convenient anchorage point. After benzyl deprotection, the resulting 3-hydroxy group can be elaborated with linker chemistry (PEG spacers, click-chemistry handles such as propargyl or azido groups) without perturbing the 8-nitro pharmacophore. The commercial availability of the compound as a Sigma-Aldrich unique chemical [5], while requiring user-side analytical validation, circumvents the multi-step synthesis that would otherwise be necessary to access this regiospecifically functionalized quinoline. Researchers should budget for receipt-side QC (¹H NMR, LCMS) given the vendor's as-is sales terms [5].

Quote Request

Request a Quote for 3-(Benzyloxy)-8-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.